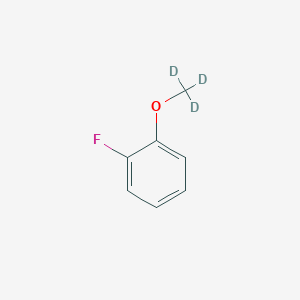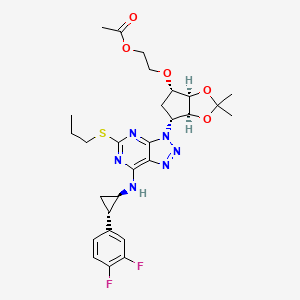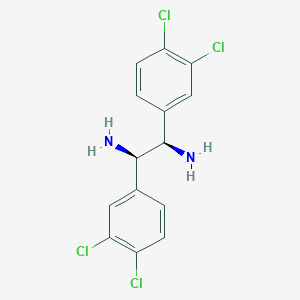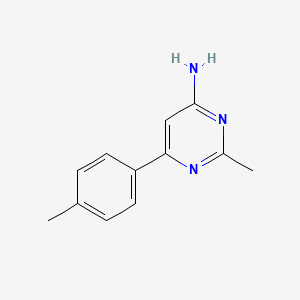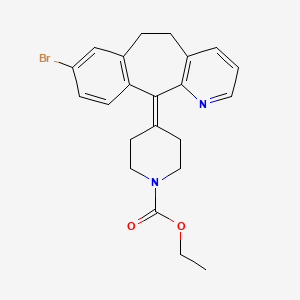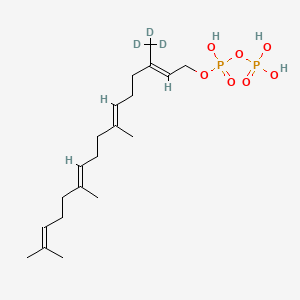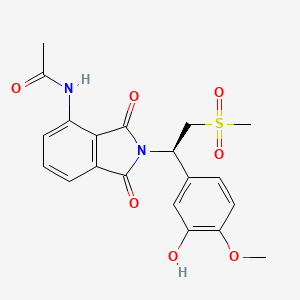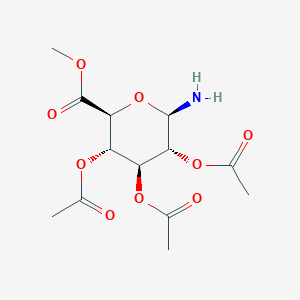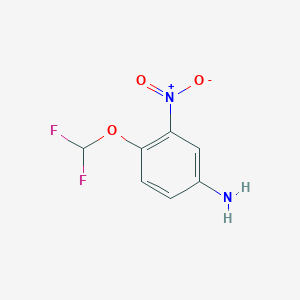
4-(Difluoromethoxy)-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethoxy)-3-nitroaniline is an organic compound with the molecular formula C7H7F2NO3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitroaniline typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate is then reacted with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. Finally, the nitro group is reduced to an amino group using a combination of ferric oxide and activated carbon as catalysts, with water and hydrazine as reducing agents .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields, lower costs, and minimal environmental impact. The process involves the same key steps but may use different solvents and catalysts to improve efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethoxy)-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrazine and ferric oxide are commonly used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethoxy group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Major Products
Reduction: 4-(Difluoromethoxy)aniline is the major product when the nitro group is reduced.
Substitution: Various substituted anilines can be formed depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound can be obtained.
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)-3-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethoxy)-3-nitroaniline involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparación Con Compuestos Similares
Similar Compounds
4-(Difluoromethoxy)aniline: Similar structure but lacks the nitro group.
4-Nitroaniline: Similar structure but lacks the difluoromethoxy group.
4-(Trifluoromethoxy)aniline: Contains a trifluoromethoxy group instead of a difluoromethoxy group.
Uniqueness
4-(Difluoromethoxy)-3-nitroaniline is unique due to the presence of both the difluoromethoxy and nitro groups, which confer distinct chemical properties. The difluoromethoxy group enhances the compound’s stability and lipophilicity, while the nitro group provides reactivity for further chemical modifications .
Propiedades
Fórmula molecular |
C7H6F2N2O3 |
|---|---|
Peso molecular |
204.13 g/mol |
Nombre IUPAC |
4-(difluoromethoxy)-3-nitroaniline |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-6-2-1-4(10)3-5(6)11(12)13/h1-3,7H,10H2 |
Clave InChI |
CLEFQRLFZVWEJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)[N+](=O)[O-])OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





